Methyl 5-(methoxymethyl)furan-2-carboxylate
Overview
Description
“Methyl 5-(methoxymethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a one-pot multicomponent Biginelli reaction . Another method involves the dehydration of hexoses and subsequent etherification of hydroxymethylfurfural (HMF) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a furan ring, an ester group, and a methoxymethyl group .Chemical Reactions Analysis
“this compound” can react with ethylene in the presence of Sn-Beta to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion .Scientific Research Applications
Methyl 5-(methoxymethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(methoxymethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxymethyl group on the furan ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. These reactions are carried out in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methoxymethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(methoxymethyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(methoxymethyl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives.
Mechanism of Action
The mechanism of action of methyl 5-(methoxymethyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Similar structure but lacks the methoxymethyl group.
Methyl 5-methylfuran-2-carboxylate: Similar structure with a methyl group instead of a methoxymethyl group.
Uniqueness
Methyl 5-(methoxymethyl)furan-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
methyl 5-(methoxymethyl)furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYHQVZORYVUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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